1,4-Dioxaspiro[5.5]undecan-9-one
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Overview
Description
1,4-Dioxaspiro[55]undecan-9-one is a spirocyclic compound characterized by a unique structure where a dioxane ring is fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[5.5]undecan-9-one typically involves the reaction of a suitable dioxane derivative with a cyclohexanone derivative under acidic or basic conditions. One common method involves the use of a dioxane ring precursor and a cyclohexanone derivative in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the spiro center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dioxaspiro[5.5]undecan-9-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxaspiro[5.5]undecan-9-one: Similar structure but with different ring fusion, leading to distinct chemical properties.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains nitrogen atoms in the spirocyclic structure, offering different reactivity and biological activity.
1,3-Dithiaspiro[5.5]undecan-9-one: Sulfur-containing analog with unique chemical behavior.
Uniqueness
1,4-Dioxaspiro[5.5]undecan-9-one is unique due to its specific dioxane-cyclohexane fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,4-dioxaspiro[5.5]undecan-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-1-3-9(4-2-8)7-11-5-6-12-9/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDWFLIWXAPIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)COCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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